molecular formula C12H13F3O3 B8134555 4-(4-(2,2,2-Trifluoroethoxy)phenyl)butanoic acid

4-(4-(2,2,2-Trifluoroethoxy)phenyl)butanoic acid

Cat. No.: B8134555
M. Wt: 262.22 g/mol
InChI Key: VMHNVQJETWESFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(2,2,2-Trifluoroethoxy)phenyl)butanoic acid is an organic compound with the molecular formula C12H13F3O3. This compound is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety. The trifluoroethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2,2,2-Trifluoroethoxy)phenyl)butanoic acid typically involves the reaction of 4-(2,2,2-trifluoroethoxy)phenylboronic acid with butanoic acid derivatives. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and degradation of the reactants and products .

Chemical Reactions Analysis

Types of Reactions

4-(4-(2,2,2-Trifluoroethoxy)phenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(4-(2,2,2-Trifluoroethoxy)phenyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(2,2,2-Trifluoroethoxy)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(2,2,2-Trifluoroethoxy)phenyl)butanoic acid is unique due to the presence of both the trifluoroethoxy group and the butanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-[4-(2,2,2-trifluoroethoxy)phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c13-12(14,15)8-18-10-6-4-9(5-7-10)2-1-3-11(16)17/h4-7H,1-3,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHNVQJETWESFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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